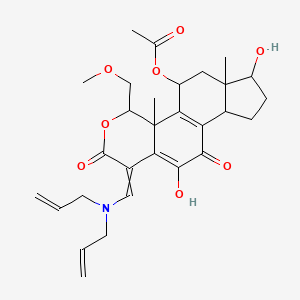

PX-866-17OH

説明

特性

IUPAC Name |

[6-[[bis(prop-2-enyl)amino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37NO8/c1-7-11-30(12-8-2)14-17-23-26(34)25(33)22-18-9-10-20(32)28(18,4)13-19(37-16(3)31)24(22)29(23,5)21(15-36-6)38-27(17)35/h7-8,14,18-21,32,34H,1-2,9-13,15H2,3-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKVQJOXRFVEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PX-866-17OH

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the mechanism of action of PX-866-17OH, the primary and more potent active metabolite of the investigational anticancer agent PX-866 (sonolisib). PX-866 is a semi-synthetic derivative of the natural product wortmannin, designed to overcome the inherent instability and toxicity of its parent compound while retaining potent inhibitory activity against the phosphoinositide 3-kinase (PI3K) pathway. This guide will detail its molecular target, downstream cellular effects, and provide standardized protocols for its evaluation.

Core Mechanism of Action: Irreversible PI3K Inhibition

PX-866 and its active metabolite, this compound, are irreversible pan-inhibitors of Class I phosphoinositide 3-kinases (PI3Ks). The primary mechanism of action involves the covalent binding to a critical lysine (B10760008) residue within the ATP-binding pocket of the p110 catalytic subunit of PI3K. This irreversible binding effectively and durably inactivates the kinase.

The inhibition of PI3K by this compound blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in cellular PIP3 levels prevents the recruitment of pleckstrin homology (PH) domain-containing proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), to the cell membrane. Consequently, the phosphorylation and activation of Akt at threonine 308 (by PDK1) and serine 473 (by mTORC2) are significantly diminished.

The PI3K/Akt signaling cascade is a central regulator of numerous cellular processes that are often dysregulated in cancer, including cell proliferation, survival, growth, and motility. By potently inhibiting this pathway, this compound exerts its anti-neoplastic effects.

Quantitative Data Presentation

The inhibitory activities of PX-866 and its more potent metabolite, this compound, against Class I PI3K isoforms are summarized below.

Table 1: In Vitro Inhibitory Activity (IC₅₀) of PX-866 and this compound against PI3K Isoforms

| Compound | p110α (nM) | p110β (nM) | p110γ (nM) | p110δ (nM) |

| PX-866 (Sonolisib) | 5 | Weak Inhibitor | 2 | 9 |

| This compound | 14 ± 6 | 57 ± 7 | Not Reported | Not Reported |

Data compiled from multiple sources. Note that PX-866 is reported to be a weak inhibitor of the p110β isoform.

Table 2: Cellular Activity of PX-866 in Human Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | IC₅₀ for p-Akt (Ser473) Inhibition (nM) |

| HT-29 | Colon Cancer | PIK3CA mutant | 20 |

| U87 | Glioblastoma | PTEN null | Lower IC₅₀ (PTEN-negative) |

| U251 | Glioblastoma | PTEN null | Lower IC₅₀ (PTEN-negative) |

| LN229 | Glioblastoma | PTEN wild-type | Higher IC₅₀ (PTEN wild-type) |

| LN-18 | Glioblastoma | PTEN wild-type | Higher IC₅₀ (PTEN wild-type) |

The IC₅₀ for p-Akt inhibition serves as a cellular biomarker for PI3K pathway inhibition. Cell lines with activating mutations in the PI3K pathway (e.g., PTEN loss) often exhibit increased sensitivity to PX-866.

Experimental Protocols

Detailed methodologies for key experiments to characterize the mechanism of action of this compound are provided below.

In Vitro PI3K Enzyme Inhibition Assay (Luminescence-Based)

This protocol is adapted from ADP-Glo™ kinase assay methodologies to determine the in vitro inhibitory activity of this compound against purified PI3K isoforms.

Materials:

-

Recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

-

Lipid Kinase Substrate (e.g., PIP2:3PS)

-

PI3K Reaction Buffer (50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl₂; 0.025mg/ml BSA)

-

ATP solution

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in PI3K Reaction Buffer. Include a DMSO-only vehicle control.

-

Enzyme/Lipid Mixture Preparation: Dilute the PI3K enzyme and lipid substrate in PI3K Reaction Buffer to the desired concentrations.

-

Assay Plate Setup: To the wells of a 384-well plate, add:

-

0.5 µL of serially diluted this compound or vehicle.

-

4 µL of the enzyme/lipid mixture.

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 0.5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each enzyme isoform.

-

Kinase Reaction: Incubate at room temperature for 60 minutes.

-

Reaction Termination and ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Western Blot Analysis of Akt Phosphorylation

This protocol details the assessment of PI3K pathway inhibition in a cellular context by measuring the phosphorylation of Akt at Serine 473.

Materials:

-

Cancer cell lines (e.g., HT-29, U87 MG)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treat cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 2, 6, or 24 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples with lysis buffer.

-

Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt (Ser473) (typically diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBS-T.

-

Incubate with the HRP-conjugated secondary antibody (typically diluted 1:2000 in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBS-T.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.

-

Data Analysis: Perform densitometry analysis to quantify the band intensities. Calculate the ratio of p-Akt to total Akt for each treatment condition.

Cell Viability Assay (MTT-Based)

This protocol assesses the effect of this compound on the viability and metabolic activity of cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well clear-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

-

Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound (or vehicle control) to the wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value.

Mandatory Visualizations

PI3K/Akt Signaling Pathway and Point of Inhibition

An In-depth Technical Guide to PI3K Pathway Inhibition by PX-866 and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PX-866, also known as Sonolisib, is a semi-synthetic, irreversible small-molecule inhibitor derived from wortmannin, a natural fungal metabolite.[1][2] It potently and selectively targets Class I phosphoinositide 3-kinases (PI3Ks), crucial components of the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in human cancers.[1][3] PX-866 was developed to improve upon the inherent instability and toxicity of its parent compound, wortmannin, offering a more favorable pharmacokinetic and safety profile.[4][5] Preclinical and clinical studies have demonstrated its ability to inhibit tumor cell growth, motility, and survival.[2][4][5] A key feature of PX-866 is its metabolism into active N-deallylated derivatives, which contribute to a prolonged pharmacodynamic effect despite the parent drug's short plasma half-life.[6][7][8][9] This guide provides a comprehensive overview of the mechanism, quantitative activity, and experimental evaluation of PX-866.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR cascade is a critical intracellular signaling pathway that governs essential cellular functions, including proliferation, survival, and metabolism.

-

Activation: The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface.

-

PI3K Recruitment: This activation recruits PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).

-

Downstream Signaling: PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably AKT and PDK1. This colocalization facilitates the phosphorylation and full activation of AKT.

-

Cellular Effects: Activated AKT proceeds to phosphorylate a multitude of downstream substrates, including mTOR, which ultimately leads to increased cell growth, proliferation, and survival.[1]

PX-866 functions as an irreversible pan-inhibitor of Class I PI3K, with specific high potency against the p110α, p110γ, and p110δ isoforms.[1][10] By covalently binding to the kinase domain, it blocks the conversion of PIP2 to PIP3, thereby abrogating the downstream activation of AKT and effectively shutting down the entire signaling cascade.[1] This inhibition leads to a cytostatic effect in cancer cells, suppressing their growth and motility.[4][5]

The Role of Active Metabolites

While the user prompt specified the "17OH" metabolite, extensive literature review indicates that the primary active metabolites of PX-866 are formed through sequential N-deallylation .[6][7][8][9] Pharmacokinetic studies show that PX-866 undergoes rapid first-pass metabolism, resulting in a short plasma half-life of the parent compound (~18 minutes in mice).[6][7][8][9] However, its N-deallylated metabolites are also potent, low-nanomolar inhibitors of PI3K.[6][7][8][9] This metabolic profile explains the durable inhibition of PI3K signaling (up to 48 hours) observed in vivo, as the active metabolites persist and continue to suppress the pathway long after the parent drug has been cleared.[6][7]

Quantitative Data

The efficacy and potency of PX-866 have been quantified across biochemical assays, preclinical models, and clinical trials.

Table 1: In Vitro Inhibitory Activity of PX-866

| Target / Process | Assay Type | Cell Line / Condition | IC50 Value | Reference(s) |

| PI3K (p85-p110α) | Immune Complex Kinase Assay | Purified Enzyme | 0.1 nM | [4][6] |

| PI3Kα | Kinase Assay | Purified Enzyme | 5 nM | [10] |

| PI3Kγ | Kinase Assay | Purified Enzyme | 2 nM | [10] |

| PI3Kδ | Kinase Assay | Purified Enzyme | 9 nM | [10] |

| p-Akt (Ser473) Signaling | Cellular Assay | HT-29 Colon Cancer | 20 nM | [6][7][8][9] |

| p-Akt (S473) Signaling | Cellular Assay | A549 NSCLC | 60 nM | [3] |

| p-S6 (S235/236) Signaling | Cellular Assay | A549 NSCLC | 74 nM | [3] |

| Cell Growth | 3D Spheroid Culture | U87, PC3, T47D | Low Nanomolar | [4][5] |

Table 2: Preclinical Antitumor Activity in Human Tumor Xenograft Models

| Tumor Model | Dosing | Result | Predictors of Response | Reference(s) |

| OvCar-3 Ovarian | 10 mg/kg | Delayed tumor growth | PTEN loss | [6] |

| HT-29 Colon | 10 mg/kg | Delayed tumor growth | PIK3CA mutation | |

| A-549 Lung | 10 mg/kg | Delayed tumor growth, log cell kill up to 1.2 | N/A | [6][7][8][9] |

| U87 Glioma | N/A | Delayed tumor growth | PTEN loss | [11] |

| Various (13 models) | N/A | Varied (resistance to regression) | Sensitivity: PIK3CA mutation, PTEN loss.Resistance: Oncogenic Ras mutation. | [10] |

Table 3: Phase I Clinical Trial Summary (Advanced Solid Tumors)

| Parameter | Intermittent Dosing (Arm 1) | Continuous Dosing (Arm 2) | Reference(s) |

| Schedule | Days 1-5 & 8-12 of 28-day cycle | Days 1-28 of 28-day cycle | [3][12] |

| MTD | 12 mg | 8 mg | [3][12] |

| DLTs | Grade 3 Diarrhea, Grade 3 Elevated AST | Grade 3 Diarrhea | [3][12] |

| Most Common AEs | Diarrhea, other GI disorders | Diarrhea, other GI disorders | [3][12] |

| Best Response (RECIST) | 22% Stable Disease | 53% Stable Disease | [3][12] |

Table 4: Preclinical Pharmacokinetic Parameters (Mouse)

| Parameter | Value | Route | Reference(s) |

| Plasma Half-life (t½) | 18 minutes | IV | [6][7][8][9] |

| Clearance | 360 mL/min/kg | IV | [6][7][8][9] |

| Bioavailability (Parent Drug) | 0.01 | PO | [7] |

| p-Akt Inhibition Duration | >48 hours | PO | [6][7][8][9] |

Experimental Protocols

The following protocols represent standard methodologies for evaluating PI3K inhibitors like PX-866.

Protocol 1: In Vitro PI3K Kinase Assay (Luminescence-Based)

Objective: To determine the in vitro IC50 of PX-866 against a specific PI3K isoform. This protocol is adapted from luminescence-based ADP detection methods.[13][14]

Materials:

-

Recombinant human PI3K enzyme (e.g., p110α/p85α).

-

PX-866 stock solution (10 mM in DMSO).

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

-

Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2).

-

ATP solution.

-

Luminescence-based ADP detection kit (e.g., ADP-Glo™).

-

384-well assay plates.

Procedure:

-

Compound Dilution: Prepare a serial dilution of PX-866 in kinase assay buffer. Include a DMSO-only vehicle control.

-

Assay Plate Setup: Add 5 µL of the serially diluted PX-866 or DMSO control to the wells of a 384-well plate.

-

Enzyme Addition: Dilute the recombinant PI3K enzyme in kinase dilution buffer and add 10 µL to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and the PIP2 substrate to each well.

-

Reaction Incubation: Incubate the reaction at 30°C for 60 minutes.

-

Signal Detection: a. Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. b. Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each PX-866 concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and use a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Western Blot for p-Akt Inhibition

Objective: To assess the effect of PX-866 on PI3K pathway activity in a cellular context by measuring the phosphorylation status of AKT.[15]

Materials:

-

Cancer cell line of interest (e.g., HT-29, A549).

-

Complete cell culture medium.

-

PX-866.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE equipment and reagents.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin.

-

HRP-conjugated secondary antibody.

-

ECL chemiluminescence substrate.

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of PX-866 (and a DMSO control) for a specified time (e.g., 2, 8, 24 hours).

-

Protein Extraction: a. Wash cells twice with ice-cold PBS. b. Lyse the cells in 150 µL of ice-cold lysis buffer. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: a. Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling for 5 minutes. b. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis. c. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the anti-phospho-Akt (Ser473) primary antibody (e.g., 1:1000 dilution) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

-

Detection: Incubate the membrane with ECL substrate and capture the signal using an imaging system.

-

Re-probing: Strip the membrane and re-probe for total Akt and β-actin to confirm equal protein loading.

Protocol 3: In Vivo Tumor Xenograft Study

Objective: To evaluate the antitumor efficacy of PX-866 in an immunodeficient mouse model.[16][17]

Materials:

-

Immunodeficient mice (e.g., SCID or athymic nude).

-

Human tumor cell line (e.g., A-549, OvCar-3).

-

Matrigel (optional).

-

PX-866 formulation for oral (p.o.) administration.

-

Vehicle control solution.

-

Calipers for tumor measurement.

Procedure:

-

Cell Implantation: Subcutaneously inject 5 x 10⁶ tumor cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth: Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., Vehicle control, PX-866 10 mg/kg).

-

Drug Administration: Administer PX-866 or vehicle control daily via oral gavage for a predetermined period (e.g., 21 days).

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitoring: Monitor animal body weight and overall health throughout the study as indicators of toxicity.

-

Endpoint and Analysis: At the end of the study, calculate the mean tumor volume for each group. Efficacy can be expressed as the T/C ratio (mean tumor volume of Treated group / mean tumor volume of Control group) x 100%. A lower T/C ratio indicates greater antitumor activity.

Experimental and Logical Workflow Visualization

The evaluation of a targeted inhibitor like PX-866 follows a logical progression from initial biochemical characterization to in vivo efficacy studies.

References

- 1. Facebook [cancer.gov]

- 2. PX-866 - LKT Labs [lktlabs.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling [ouci.dntb.gov.ua]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. A multicenter phase I trial of PX-866, an oral irreversible phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Unveiling PX-866-17OH: A Key Metabolite of the PI3K Inhibitor Sonolisib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sonolisib (B1684006) (PX-866) is a potent, irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway frequently dysregulated in cancer. The metabolic fate of sonolisib is of critical interest in understanding its overall pharmacological profile. This technical guide provides an in-depth exploration of PX-866-17OH, a primary and pharmacologically active metabolite of sonolisib. This document outlines its biological activity, the metabolic pathway leading to its formation, and detailed experimental protocols for its synthesis and evaluation, serving as a comprehensive resource for researchers in oncology and drug development.

Biological Activity of this compound

This compound retains significant inhibitory activity against the Class I PI3K isoforms. The 50% inhibitory concentrations (IC50) for this compound against the different isoforms are summarized in the table below, alongside those of the parent compound, sonolisib, for comparison.

| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |

| Sonolisib (PX-866) | 0.1 | - | 1.0 | 2.9 |

| This compound | 14 | 57 | 131 | 148 |

Table 1: Comparative Inhibitory Activity (IC50) of Sonolisib and this compound against PI3K Isoforms.

Metabolic Pathway: Formation of this compound

The biotransformation of sonolisib to this compound involves a hydroxylation reaction at the 17-position of the wortmannin-like core structure. This metabolic process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. While the specific CYP isoforms responsible for this transformation are yet to be fully elucidated, in vitro studies with human liver microsomes can be employed to identify the key enzymes involved.

Experimental Protocols

Synthesis of 17-Hydroxywortmannin (B26595) Analogues (General Procedure)

A general synthetic scheme for 17-hydroxywortmannin analogues, from which a specific protocol for this compound can be adapted, has been described. The synthesis involves the reduction of the C17-ketone of a wortmannin (B1684655) precursor.

Materials:

-

Wortmannin or a suitable precursor

-

Reducing agent (e.g., sodium borohydride)

-

Appropriate solvent (e.g., methanol, dichloromethane)

-

Reagents for purification (e.g., silica (B1680970) gel for column chromatography)

Procedure:

-

Dissolve the wortmannin precursor in a suitable solvent and cool the solution in an ice bath.

-

Slowly add the reducing agent to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a suitable reagent (e.g., acetone).

-

Extract the product with an organic solvent and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the 17-hydroxywortmannin analogue.

In Vitro PI3K Enzyme Inhibition Assay

The inhibitory activity of this compound against the various PI3K isoforms can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ)

-

PIP2 (substrate)

-

ATP

-

This compound (test compound)

-

Assay buffer

-

Detection reagents (e.g., biotinylated-PIP3, europium-labeled anti-GST antibody, streptavidin-allophycocyanin)

-

384-well low-volume plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

Add the diluted compound or vehicle (DMSO) to the assay plate.

-

Add the PI3K enzyme to each well and incubate to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

-

Incubate the plate at room temperature to allow the reaction to proceed.

-

Stop the reaction and add the detection reagents.

-

Incubate the plate to allow for the detection signal to develop.

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate the percent inhibition for each concentration and determine the IC50 value using a suitable data analysis software.

In Vitro Metabolism of Sonolisib using Human Liver Microsomes

To identify the enzymes responsible for the formation of this compound, an in vitro metabolism study using human liver microsomes can be performed.

Materials:

-

Sonolisib (PX-866)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching)

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Pre-warm a mixture of HLMs, phosphate buffer, and sonolisib at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points, withdraw aliquots of the reaction mixture and quench the reaction with ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent drug (sonolisib) and the formation of this compound.

-

To identify the specific CYP enzymes involved, the experiment can be repeated in the presence of specific CYP inhibitors or by using recombinant human CYP enzymes.

PI3K Signaling Pathway

Sonolisib and its metabolite, this compound, exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.

Conclusion

This compound is a significant metabolite of sonolisib that retains potent inhibitory activity against the PI3K pathway. A thorough understanding of its formation, biological activity, and the experimental methods for its study is essential for the continued development and optimization of sonolisib as a therapeutic agent. This guide provides a foundational resource for researchers to further investigate the role of this key metabolite in the overall pharmacology of sonolisib.

The Wortmannin Analog PX-866-17OH: A Technical Guide to its Core Characteristics and Study Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PX-866, a semisynthetic derivative of the fungal metabolite wortmannin (B1684655), is an irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K).[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in a wide range of human cancers.[1] PX-866 was developed to improve upon the pharmacological properties of wortmannin, which, despite its potent PI3K inhibitory activity, is limited by its instability and toxicity.[1] This technical guide provides a comprehensive overview of PX-866-17OH wortmannin analog studies, summarizing key quantitative data, detailing experimental methodologies, and visualizing core concepts.

Mechanism of Action

PX-866, like its parent compound wortmannin, acts as an irreversible inhibitor of Class I PI3K isoforms (α, β, γ, and δ). It covalently binds to a lysine (B10760008) residue within the ATP-binding site of the p110 catalytic subunit, leading to sustained inhibition of the kinase.[2] This blockade of PI3K activity prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical second messenger. The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt.[2] The inhibition of the PI3K/Akt signaling cascade by PX-866 has been shown to induce cell cycle arrest, autophagy, and inhibit cell migration and invasion in various cancer cell lines.[2][3]

Data Presentation

In Vitro Potency and Cellular Activity

| Compound/Analog | Target | Assay Type | IC50 (nM) | Cell Line | Cellular Effect | Reference |

| PX-866 | PI3K (p110α) | Purified Enzyme | 5 | - | - | [2] |

| PI3K (p110β) | Purified Enzyme | - | - | - | [2] | |

| PI3K (p110γ) | Purified Enzyme | 2 | - | - | [2] | |

| PI3K (p110δ) | Purified Enzyme | 9 | - | - | [2] | |

| mTOR | Kinase Assay | 3100 | - | - | ||

| Akt Phosphorylation | Western Blot | - | U87 Glioblastoma | Inhibition at 100 nM | [4] | |

| Akt Phosphorylation | Western Blot | - | HT-29 Colon Cancer | Inhibition at 20 nM | [5] | |

| Cell Viability | LDH Release Assay | No significant cytotoxicity up to 100 nM | U87 Glioblastoma | Cytostatic effect | [4] | |

| Cell Proliferation | Sulforhodamine B | - | U87, U251, LN229, LN18 | Inhibition | [2] | |

| Cell Invasion | Matrigel Invasion Assay | - | LN229, U251 | Inhibition at 0.8 µM | [2] | |

| Wortmannin | PI3K (p110α) | Purified Enzyme | - | - | - | - |

| Akt Phosphorylation | Western Blot | - | U87 Glioblastoma | Inhibition at 10 nM | [4] |

In Vivo Efficacy in Xenograft Models

| Tumor Model | Treatment | Dosing Schedule | Outcome | Reference |

| U87 Glioblastoma (subcutaneous) | PX-866 (2.5 mg/kg) | Oral, daily for 4 weeks | 84% tumor growth inhibition | [2] |

| U87 Glioblastoma (intracranial) | PX-866 (2.5 mg/kg) | Oral, daily | Increased median survival from 31 to 38 days | [2] |

| A549 Lung Cancer (subcutaneous) | PX-866 + Cisplatin | - | Synergistic antitumor activity | [1] |

Pharmacokinetic Parameters in Mice

| Compound | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | T½ (min) | Bioavailability (%) | Reference |

| PX-866 | Intravenous | 10 | - | 18 | - | [5] |

| Oral | 10 | - | - | 1 | [5] | |

| Intraperitoneal | 10 | - | - | 3 | [5] |

Human Clinical Trial Data

| Trial Phase | Cancer Type | Dosing Schedule | Maximum Tolerated Dose (MTD) | Key Findings | Reference |

| Phase I | Advanced Solid Tumors | Intermittent (5 days on, 2 days off, for 2 weeks in a 28-day cycle) | 12 mg/day | Well-tolerated; stable disease observed. | [6] |

| Phase I | Advanced Solid Tumors | Continuous (daily) | 8 mg/day | Well-tolerated; stable disease observed. | [7] |

| Phase II | Recurrent Glioblastoma | 8 mg daily | - | Modest activity; 21% of patients had durable stable disease. | [8] |

| Phase II | Metastatic Colorectal Cancer (with Cetuximab) | 8 mg daily | - | No improvement in progression-free survival compared to cetuximab alone. | [9] |

Experimental Protocols

Synthesis of 17β-hydroxy-16α-iodo-PX-866[11][12]

This protocol describes the synthesis of a specific analog of PX-866.

Method A:

-

Dissolve 17β-hydroxy-16α-iodo-wortmannin (20 mg, 0.036 mmol) in 15 mL of dichloromethane (B109758) (DCM), freshly distilled over P₂O₅, at 0°C.

-

Add allylamine (B125299) (5.3 µL, 4.2 mg, 0.043 mmol), freshly distilled over CaH₂, in DCM (2 mL) dropwise while stirring.

-

After 5 minutes, remove the cold bath and allow the reaction mixture to warm to room temperature.

-

Stir for 1 hour.

-

Add another portion of allylamine (5.3 µL, 4.2 mg, 0.043 mmol) in DCM (2 mL).

-

Continue stirring for another hour.

-

Purify the product by silica (B1680970) gel chromatography (MeOH/DCM 0–5%) to obtain 17β-hydroxy-16α-iodo-PX-866.

Method B (One-pot):

-

Heat a mixture of 16β-bromo-17β-hydroxy-wortmannin (6 mg, 0.01 mmol) and anhydrous NaI (21 mg, 0.13 mmol) in 2-butanone (B6335102) (1 mL) with stirring for 30 minutes at 90°C in a microwave reactor.

-

Cool the reaction mixture to room temperature.

-

Add allylamine (8.0 µL, 6.3 mg, 0.065 mmol), freshly distilled over CaH₂.

-

Stir the reaction mixture at room temperature for 1 hour.

-

The product, 17β-hydroxy-16α-iodo-PX-866, is obtained after purification.

Cell Viability Assay (LDH Release)[5]

-

Seed U87 glioblastoma cells in a 96-well plate.

-

Treat cells with the desired concentrations of PX-866 (e.g., 100 nM), wortmannin (e.g., 100 nM), a positive control for cytotoxicity (e.g., doxorubicin, 750 nM), and a cytostatic control (e.g., rapamycin, 1 nM).

-

After 4 days of treatment, aspirate 200 µL of medium from each well and transfer to a microcentrifuge tube.

-

Centrifuge at 250 x g for 4 minutes at 4°C.

-

Transfer 50 µL of the supernatant in duplicate to a new 96-well plate.

-

Add 50 µL of the coupled enzymatic substrate buffer from a commercial LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay).

-

Measure the absorbance according to the manufacturer's protocol to determine lactate (B86563) dehydrogenase (LDH) release as an indicator of cell death.

Western Blot for Akt Phosphorylation[2][13][14][15]

-

Culture subconfluent monolayers of cells (e.g., glioblastoma cell lines).

-

Treat cells with various doses of PX-866 in serum-free medium for the desired time (e.g., 4 hours).

-

Optionally, stimulate cells with a growth factor like EGF (50 ng/mL) for 10 minutes before harvesting.

-

Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473 or Thr308) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To control for protein loading, strip the membrane and re-probe with an antibody for total Akt.

In Vivo Xenograft Study[2][16][17][18][19]

-

Use 6-8 week old immunocompromised mice (e.g., nude nu/nu mice).

-

For a subcutaneous model, inject a suspension of human cancer cells (e.g., 5 x 10⁶ U87 cells) in a suitable medium (e.g., serum-free medium mixed with Matrigel) into the flank of the mice.

-

For an intracranial model, stereotactically inject cancer cells into the brain.

-

Monitor the mice for tumor growth. For subcutaneous tumors, measure the tumor volume regularly using calipers (Volume = (length x width²)/2).

-

Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer PX-866 orally via gavage at the desired dose and schedule (e.g., 2.0-2.5 mg/kg/day, 5 days a week for 4 weeks). The control group receives the vehicle.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis. For survival studies, monitor the mice until a predefined endpoint is reached.

Mandatory Visualizations

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of PX-866.

Caption: General experimental workflow for the evaluation of PX-866.

References

- 1. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PX-866 - LKT Labs [lktlabs.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. PX-866 | Cell Signaling Technology [cellsignal.com]

- 6. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase II study of PX-866 in recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Randomized, Phase II Trial of Cetuximab With or Without PX-866, an Irreversible Oral Phosphatidylinositol 3-Kinase Inhibitor, in Patients With Metastatic Colorectal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pan-Isoform PI3K Inhibitor Sonolisib (PX-866) and its Active Metabolite

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Sonolisib (PX-866), a potent, irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K), and its primary active metabolite, 17-OH-PX-866. Sonolisib, a derivative of the natural product wortmannin (B1684655), has been investigated in numerous preclinical and clinical studies for its potential as an antineoplastic agent.[1] This guide details its mechanism of action, presents key quantitative data in a structured format, outlines relevant experimental protocols, and visualizes the critical signaling pathways and research workflows.

Core Mechanism of Action

Sonolisib (PX-866) is a small-molecule, wortmannin analogue that functions as an oral, irreversible, and pan-isoform inhibitor of Class I PI3K.[1][2] It covalently binds to the Lys802 residue within the ATP-binding site of the p110 catalytic subunit of PI3K.[1] This irreversible binding blocks the kinase activity, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[3][4] The subsequent reduction in PIP3 levels leads to the inhibition of the downstream PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, survival, and angiogenesis.[1][4] The primary metabolite, 17-OH-PX-866, exhibits a similar enzyme inhibition profile to the parent compound.[1]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell cycle progression, proliferation, and survival.[5] Activation is typically initiated by growth factors binding to receptor tyrosine kinases (RTKs), which then recruit and activate PI3K.[6] PX-866 and its metabolite intervene at this key activation step.

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of Sonolisib (PX-866).

Quantitative Data Summary

The following tables summarize the key quantitative data for Sonolisib (PX-866).

Table 1: In Vitro Inhibitory Activity

| Target | IC₅₀ Value | Cell Line / Condition | Reference |

| PI3K Isoforms | |||

| p110α | 0.1 nM | Purified enzyme | [2] |

| p110γ | 1.0 nM | Purified enzyme | [2] |

| p110δ | 2.9 nM | Purified enzyme | [2] |

| PI3K (unspecified) | 0.1 nM | Purified enzyme | [7][8][9] |

| Downstream Signaling | |||

| Phospho-Ser473-Akt | 20 nM | HT-29 colon cancer cells | [7][8][9] |

| Other Kinases | |||

| mTOR | >30,000 nM | Purified enzyme | [1] |

| DNA-PK | >10,000 nM | Purified enzyme | [1] |

| Polo-like kinase 1 (PLK-1) | 679 nM | Purified enzyme | [1] |

| Class III PI3K (Vps34) | 438 nM | Purified enzyme | [1] |

Table 2: Preclinical Pharmacokinetics in Mice (10 mg/kg dose)

| Parameter | Intravenous (i.v.) | Intraperitoneal (i.p.) | Oral (p.o.) | Reference |

| Half-life (t½) | 18 minutes | - | - | [7][8][10] |

| Clearance (CL) | 360 mL/min/kg | - | - | [7][8][10] |

| Area Under the Curve (AUC) | 27.7 minµg/mL | 0.89 minµg/mL | 0.29 min*µg/mL | [9] |

| Bioavailability | - | 3% | 1% | [9] |

Note: The low oral bioavailability suggests significant first-pass metabolism, primarily through sequential N-deallylation. The resulting metabolites have been shown to retain inhibitory activity against PI3K at low nanomolar concentrations.[7][8][9]

Table 3: Phase I Clinical Trial Summary (Advanced Solid Tumors)

| Parameter | Intermittent Dosing (Arm 1) | Continuous Dosing (Arm 2) | Reference |

| Schedule | Days 1-5 & 8-12 of a 28-day cycle | Days 1-28 of a 28-day cycle | [11] |

| Maximum Tolerated Dose (MTD) | 12 mg | 8 mg | [11] |

| Dose-Limiting Toxicities (DLTs) | Grade 3 diarrhea, Grade 3 elevated AST | Grade 3 diarrhea | [11] |

| Most Common Adverse Event | Diarrhea (48.8% of all patients) | Diarrhea | [11] |

| Best Response (Stable Disease) | 22% of evaluable patients | 53% of evaluable patients | [11] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for key experiments used to characterize PI3K inhibitors like PX-866.

Protocol 1: In Vitro PI3K HTRF Kinase Assay

This protocol is a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against purified PI3K isoforms.[12][13]

Objective: To measure the potency of PX-866 in inhibiting the enzymatic activity of a specific PI3K isoform.

Materials:

-

Recombinant human PI3K enzyme (e.g., p110α/p85α).

-

Test Compound: Sonolisib (PX-866) serially diluted in DMSO.

-

Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).

-

ATP solution.

-

Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT, BSA).

-

HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: PIP3-binding protein labeled with a donor fluorophore (e.g., Eu³⁺ cryptate) and a PIP3 tracer labeled with an acceptor fluorophore (e.g., d2).

-

384-well low-volume plates.

-

HTRF-compatible plate reader.

Procedure:

-

Compound Plating: Add a small volume (e.g., 50 nL) of serially diluted PX-866 or vehicle control (DMSO) to the wells of a 384-well plate.

-

Enzyme Addition: Add the recombinant PI3K enzyme to each well.

-

Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the irreversible inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (PIP2) and ATP to each well.

-

Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.

-

Reaction Termination & Detection: Stop the reaction and add the HTRF detection reagents. The labeled PIP3-binding protein and the PIP3 tracer will compete for binding to the enzymatically produced PIP3.

-

Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

Data Analysis: The HTRF signal ratio (665nm/620nm) is inversely proportional to the amount of PIP3 produced. Calculate the percent inhibition for each concentration of PX-866 relative to controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]

Protocol 2: In Vivo Human Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of PX-866 in an animal model.[7][14]

Objective: To assess the in vivo antitumor activity of PX-866 against a human cancer cell line grown as a subcutaneous tumor in immunodeficient mice.

Materials:

-

Human tumor cell line (e.g., U-87 MG glioblastoma, A-549 lung cancer).[2][14]

-

Immunodeficient mice (e.g., SCID or athymic nude mice).

-

Sonolisib (PX-866) formulated for oral gavage (e.g., in 5% ethanol (B145695) in water).[9]

-

Vehicle control solution.

-

Calipers for tumor measurement.

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and control groups (n=10 per group).

-

Treatment Administration: Administer PX-866 (e.g., 2.0-10 mg/kg/day) or vehicle control via oral gavage according to the desired schedule (e.g., 5 days a week for 4 weeks).[7][14]

-

Tumor Measurement: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: Volume = (length × width²)/2.[14]

-

Monitoring: Monitor animal body weight, general health, and any signs of toxicity throughout the study.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or at a fixed time point.

-

Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised at various time points post-dosing to measure the inhibition of downstream targets like phospho-Akt by Western blotting or immunohistochemistry.[7][15]

Data Analysis: Compare the mean tumor volumes between the PX-866-treated group and the vehicle control group over time. Statistical significance can be determined using a Student's t-test or ANOVA.[14] The treatment/control (T/C) ratio can be calculated to classify the response.[15]

Standard Research Workflow

The evaluation of a targeted inhibitor like PX-866 follows a logical progression from initial biochemical characterization to in vivo efficacy studies.

Caption: A typical preclinical workflow for evaluating a PI3K inhibitor like Sonolisib (PX-866).

Preclinical and Clinical Synopsis

Preclinical Activity: In preclinical models, PX-866 demonstrates potent antitumor activity. It inhibits the growth of various human tumor xenografts, including glioblastoma, ovarian, and non-small cell lung cancers.[7][14] Studies have shown that PX-866 can suppress tumor cell motility and invasion, as well as inhibit angiogenesis by reducing VEGF secretion.[14][16][17] The antitumor effect is cytostatic rather than cytotoxic, leading to G1 cell-cycle arrest without a significant induction of apoptosis.[14] Notably, the sensitivity of tumors to PX-866 in vivo has been strongly correlated with the presence of activating mutations in PIK3CA or loss of PTEN, but only in the context of wild-type Ras.[15] The presence of an oncogenic Ras mutation appears to be a dominant predictor of resistance.[15]

Clinical Development: PX-866 (Sonolisib) has been evaluated in several Phase I and II clinical trials. A first-in-human Phase I study established the MTD and demonstrated that the drug was generally well-tolerated, with gastrointestinal issues like diarrhea being the most common side effects.[11] The study also found that a continuous daily dosing schedule was associated with a higher rate of stable disease compared to an intermittent schedule.[11] Subsequent Phase II trials in specific cancer types, such as recurrent glioblastoma and metastatic colorectal cancer, have shown limited single-agent or combination efficacy, failing to meet primary endpoints for progression-free survival.[18][19] However, a subset of patients in the glioblastoma trial experienced durable stable disease, suggesting that the drug may benefit a select patient population.[18]

Conclusion

Sonolisib (PX-866) and its active metabolite, 17-OH-PX-866, are well-characterized, irreversible pan-isoform PI3K inhibitors. Preclinical data robustly support a potent, on-target mechanism of action that translates to cytostatic antitumor activity, particularly in tumors with an activated PI3K pathway and wild-type Ras. While clinical development has faced challenges in demonstrating broad efficacy, the compound remains a valuable tool for researching the PI3K signaling pathway. The accumulated data on its pharmacokinetics, pharmacodynamics, and safety profile provide a solid foundation for the development of next-generation PI3K inhibitors and for designing rational combination therapies targeting pathways that mediate resistance.

References

- 1. Portico [access.portico.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. experts.arizona.edu [experts.arizona.edu]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling [ouci.dntb.gov.ua]

- 11. A multicenter phase I trial of PX-866, an oral irreversible phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phase II study of PX-866 in recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Randomized, Phase II Trial of Cetuximab With or Without PX-866, an Irreversible Oral Phosphatidylinositol 3-Kinase Inhibitor, in Patients With Metastatic Colorectal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Anti-Angiogenic Properties of PX-866-17OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

PX-866, also known as sonolisib, is a potent, irreversible, pan-isoform inhibitor of class IA phosphoinositide 3-kinases (PI3Ks). It is a semi-synthetic derivative of wortmannin, a fungal metabolite.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes frequently dysregulated in cancer, including cell growth, proliferation, survival, metabolism, and angiogenesis.[2][3] Consequently, targeting this pathway has become a significant focus of cancer drug development. PX-866 has demonstrated encouraging preclinical activity and is under investigation in various clinical trials for a range of solid tumors.[1]

Upon administration, PX-866 undergoes metabolism, with one of its primary metabolites being PX-866-17OH.[1] This metabolite exhibits a similar enzyme inhibition profile to the parent compound and has shown inhibitory activity against PI3K at low nanomolar concentrations.[1][4] Given the crucial role of the PI3K pathway in angiogenesis, this guide will provide a comprehensive technical overview of the anti-angiogenic properties of this compound, including its mechanism of action, and detailed experimental protocols for assessing its anti-angiogenic activity.

Core Mechanism of Anti-Angiogenic Action

The anti-angiogenic effects of this compound are intrinsically linked to its inhibition of the PI3K/AKT/mTOR signaling cascade. This pathway is a key downstream effector of various receptor tyrosine kinases (RTKs), including the vascular endothelial growth factor receptor (VEGFR), which plays a central role in initiating and promoting angiogenesis.

The PI3K/AKT/mTOR Signaling Pathway in Angiogenesis:

-

Activation: Pro-angiogenic growth factors, most notably VEGF, bind to their corresponding receptors on the surface of endothelial cells.[5] This binding event triggers the autophosphorylation of the receptor's intracellular domain, creating docking sites for the p85 regulatory subunit of PI3K.

-

PI3K Activation and PIP3 Formation: The recruitment of PI3K to the activated receptor leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3).

-

AKT Activation: PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase AKT (also known as protein kinase B) at the cell membrane.

-

mTOR Activation and Downstream Effects: Activated AKT, in turn, phosphorylates and activates the mammalian target of rapamycin (B549165) (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2. This activation leads to the phosphorylation of downstream effectors that promote various aspects of the angiogenic process, including:

-

Endothelial Cell Proliferation: Increased synthesis of proteins and lipids required for cell growth and division.

-

Endothelial Cell Migration: Reorganization of the actin cytoskeleton, enabling endothelial cells to move and invade the extracellular matrix.[6]

-

Endothelial Cell Survival: Inhibition of apoptotic pathways, ensuring the survival of newly forming blood vessels.

-

Increased VEGF Production: Activation of the PI3K/AKT pathway can also create a positive feedback loop by increasing the expression and secretion of VEGF.[5]

-

Inhibition by this compound:

As an inhibitor of PI3K, this compound blocks the conversion of PIP2 to PIP3. This disruption at a critical early step of the signaling cascade leads to the downstream inhibition of AKT and mTOR, thereby attenuating or blocking the pro-angiogenic signals mediated by this pathway. The expected consequences of this inhibition are a reduction in endothelial cell proliferation, migration, and survival, ultimately leading to a decrease in the formation of new blood vessels.

Quantitative Data on PI3K Inhibition

While specific anti-angiogenic data for this compound is not extensively available in the public domain, its activity as a PI3K inhibitor has been characterized. The primary metabolite of sonolisib, 17-OH-PX-866, demonstrates a similar enzyme inhibition profile to its parent compound, with enhanced potency against certain PI3K isoforms.[1] Synthetic versions of the N-deallylated metabolites of PX-866 have been shown to inhibit PtdIns-3-kinase at low nanomolar concentrations.[2][4]

| Compound | Target | IC50 | Source |

| PX-866 | Purified PtdIns-3-kinase | 0.1 nmol/L | [4] |

| PI3K signaling (phospho-Ser473-Akt) in HT-29 cells | 20 nmol/L | [4] | |

| 17-OH-PX-866 | p110α | 14 ± 6 nM | [1] |

| p110β | 57 ± 7 nM | [1] |

Experimental Protocols for Assessing Anti-Angiogenic Properties

The following are detailed methodologies for key in vitro and in vivo experiments commonly used to evaluate the anti-angiogenic potential of compounds like this compound.

In Vitro Assays

1. Endothelial Cell Proliferation Assay

This assay assesses the effect of a compound on the growth of endothelial cells, a fundamental process in angiogenesis.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line.

-

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

This compound

-

96-well microplates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

-

-

Protocol:

-

Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in EGM supplemented with FBS.

-

Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in EGM.

-

Replace the culture medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence or absorbance using a plate reader to determine the number of viable cells.

-

Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

-

2. Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of a compound on the directional migration of endothelial cells, which is crucial for the formation of new blood vessels.

-

Cell Line: HUVECs

-

Materials:

-

HUVECs

-

EGM with low serum (e.g., 0.5-1% FBS)

-

This compound

-

6-well or 12-well plates

-

Pipette tip or cell scraper

-

Microscope with a camera

-

-

Protocol:

-

Seed HUVECs in a 6-well or 12-well plate and grow them to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with low-serum EGM containing various concentrations of this compound or a vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24 hours.

-

Measure the width of the scratch at different points for each condition and time point.

-

Calculate the percentage of wound closure relative to the initial scratch area.

-

3. Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures, a hallmark of angiogenesis.

-

Cell Line: HUVECs

-

Materials:

-

HUVECs

-

Basement membrane extract (e.g., Matrigel®)

-

EGM with low serum

-

This compound

-

96-well plates

-

Microscope with a camera

-

Image analysis software

-

-

Protocol:

-

Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Harvest and resuspend HUVECs in low-serum EGM containing different concentrations of this compound or a vehicle control.

-

Seed the cells onto the solidified gel at a density of 1-2 x 10^4 cells per well.

-

Incubate the plate at 37°C for 4-18 hours.

-

Visualize the formation of tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

-

In Vivo Assays

1. Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.

-

Model: Fertilized chicken eggs

-

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Small drilling tool or scissors

-

Sterile filter paper or silicone rings

-

This compound solution

-

Stereomicroscope

-

-

Protocol:

-

Incubate fertilized chicken eggs at 37°C in a humidified incubator.

-

On day 3 of incubation, create a small window in the eggshell to expose the CAM.

-

On day 7-9, place a sterile filter paper disc or a silicone ring onto the CAM.

-

Apply a solution of this compound or a vehicle control onto the filter paper or within the ring.

-

Reseal the window and return the egg to the incubator for another 48-72 hours.

-

Observe the CAM under a stereomicroscope and capture images.

-

Quantify the angiogenic response by counting the number of blood vessels converging towards the application site or by measuring the area of vessel growth inhibition.

-

2. Matrigel Plug Assay

This in vivo assay allows for the quantitative assessment of angiogenesis induced by growth factors and its inhibition by test compounds.

-

Model: Immunocompromised mice (e.g., nude or SCID mice)

-

Materials:

-

Immunocompromised mice

-

Basement membrane extract (Matrigel®)

-

Pro-angiogenic factor (e.g., VEGF or bFGF)

-

This compound

-

Syringes and needles

-

-

Protocol:

-

Mix Matrigel (kept on ice) with a pro-angiogenic factor and either this compound or a vehicle control.

-

Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.

-

After 7-14 days, excise the Matrigel plugs.

-

Quantify the extent of angiogenesis within the plugs by:

-

Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using a colorimetric assay (e.g., Drabkin's reagent).

-

Immunohistochemistry: Section the plugs and stain for endothelial cell markers such as CD31 to visualize and quantify microvessel density.

-

-

Visualization of Signaling Pathways and Experimental Workflows

Caption: PI3K/AKT/mTOR signaling pathway in angiogenesis and its inhibition by this compound.

Caption: Experimental workflow for the in vitro endothelial cell tube formation assay.

Caption: Experimental workflow for the in vivo Chick Chorioallantoic Membrane (CAM) assay.

Conclusion

This compound, a primary metabolite of the PI3K inhibitor PX-866, is expected to exhibit significant anti-angiogenic properties due to its potent inhibition of the PI3K/AKT/mTOR pathway. This pathway is a central regulator of endothelial cell function, and its disruption can effectively halt the formation of new blood vessels that are essential for tumor growth and metastasis. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of the anti-angiogenic activity of this compound and other similar compounds. Further research focusing on generating specific quantitative data for this metabolite in various angiogenesis models is warranted to fully elucidate its therapeutic potential as an anti-angiogenic agent.

References

- 1. Portico [access.portico.org]

- 2. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.monash.edu [research.monash.edu]

- 4. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling [ouci.dntb.gov.ua]

- 5. 4-Acetylantroquinonol B Suppresses Prostate Cancer Growth and Angiogenesis via a VEGF/PI3K/ERK/mTOR-Dependent Signaling Pathway in Subcutaneous Xenograft and In Vivo Angiogenesis Models [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Discovery and Synthesis of PX-866-17OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PX-866, also known as sonolisib, is a potent, irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K) that has been investigated for its therapeutic potential in oncology. As a semi-synthetic derivative of the natural product wortmannin (B1684655), PX-866 was developed to improve upon the pharmacological properties of its parent compound, exhibiting enhanced stability and a more favorable toxicity profile. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of PX-866 and its primary metabolite, 17-hydroxy-PX-866 (PX-866-17OH). Detailed experimental protocols for its synthesis and key biological assays are provided, along with a summary of its inhibitory activity. Signaling pathways and experimental workflows are illustrated to provide a comprehensive resource for researchers in the field of drug discovery and development.

Discovery and Rationale

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. Wortmannin, a fungal metabolite, was one of the first identified potent PI3K inhibitors. However, its clinical development was hampered by its poor stability, off-target effects, and toxicity.

This led to the development of a library of over 100 wortmannin analogs with the aim of identifying a compound with improved drug-like properties. From this library, PX-866 emerged as a lead candidate.[1] PX-866, a synthetic viridin (B1683569) related to wortmannin, demonstrated increased biological stability while retaining potent inhibitory activity against PI3K.[1] It irreversibly inhibits Class I PI3K isoforms by covalently binding to a conserved lysine (B10760008) residue in the ATP-binding pocket of the p110 catalytic subunit.[1] Specifically, it targets Lys-802 in p110α.[1]

Synthesis of PX-866

The synthesis of PX-866 is achieved through a semi-synthetic approach starting from the natural product wortmannin. The key transformation involves a Michael addition of diallylamine (B93489) to the furan (B31954) ring of wortmannin, leading to the opening of the furan and the formation of the diallylaminomethylene-substituted steroid core.

While the precise, detailed protocol from the initial discovery is not publicly available, the synthesis of a closely related analog, 17β-hydroxy-16α-iodo-PX-866, provides a representative experimental procedure. The synthesis of PX-866 would follow a similar logic, omitting the steps related to the introduction of iodine and the reduction of the C17-ketone.

Representative Experimental Protocol for Synthesis

The following protocol is adapted from the synthesis of a PX-866 analog and is presented as a likely method for the preparation of PX-866.[2]

Reaction: Wortmannin + Diallylamine → PX-866

Materials:

-

Wortmannin

-

Diallylamine

-

Dichloromethane (B109758) (DCM), freshly distilled

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., methanol (B129727)/dichloromethane mixture)

Procedure:

-

Reaction Setup: Dissolve wortmannin in freshly distilled dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagent: To the stirred solution of wortmannin, add a molar excess of diallylamine at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 5% methanol in dichloromethane).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude residue is then redissolved in a suitable solvent like ethyl acetate.

-

Purification: The crude product is purified by silica gel column chromatography. A gradient of methanol in dichloromethane is a potential eluent system.

-

Characterization: The purified fractions containing PX-866 are combined, and the solvent is evaporated. The final product is characterized by standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm its identity and purity.

Biological Activity and Data Presentation

PX-866 is a potent inhibitor of Class I PI3K isoforms. Its primary metabolite, 17-OH-PX-866, also demonstrates significant inhibitory activity. The inhibitory concentrations (IC50) of both compounds against various PI3K isoforms and in cellular assays are summarized in the tables below.

In Vitro Inhibitory Activity of PX-866

| Target | IC50 (nM) | Assay Type |

| p110α | 5 | Enzyme Assay |

| p110β | weak inhibitor | Enzyme Assay |

| p110γ | 2 | Enzyme Assay |

| p110δ | 9 | Enzyme Assay |

| HT-29 cells (p-Akt) | 20 | Cellular Assay |

Data compiled from multiple sources.[1][3][4]

In Vitro Inhibitory Activity of 17-OH-PX-866

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of PX-866.

PI3K Enzyme Inhibition Assay (HTRF)

This protocol describes a common method for assessing the in vitro inhibitory activity of compounds against PI3K isoforms using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[5][6][7][8]

Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

-

PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

-

ATP

-

PX-866 stock solution (in DMSO)

-

Assay buffer (containing MgCl₂, DTT)

-

Stop solution

-

HTRF detection reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged GRP1-PH domain, Streptavidin-Allophycocyanin, biotinylated PIP3)

-

384-well low-volume assay plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of PX-866 in DMSO. Further dilute in assay buffer to achieve the final desired concentrations.

-

Enzyme and Substrate Preparation: Dilute the PI3K enzyme and PIP2 substrate in assay buffer to their working concentrations.

-

Assay Reaction: a. Add the diluted PX-866 or DMSO (vehicle control) to the wells of the 384-well plate. b. Add the PI3K enzyme solution to all wells except the "no enzyme" control. c. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP. e. Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Reaction Termination and Detection: a. Stop the reaction by adding the stop solution. b. Add the HTRF detection reagents. c. Incubate for 60 minutes at room temperature to allow for the detection complex to form.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at the appropriate wavelengths.

-

Data Analysis: Calculate the percent inhibition for each concentration of PX-866 and fit the data to a dose-response curve to determine the IC50 value.

Inhibition of Akt Phosphorylation in Cells (Western Blot)

This protocol details the procedure for assessing the effect of PX-866 on the PI3K pathway in a cellular context by measuring the phosphorylation of Akt at Serine 473.[9][10][11][12][13]

Materials:

-

Cancer cell line of interest (e.g., HT-29, U87)

-

Complete cell culture medium

-

PX-866 stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with various concentrations of PX-866 for the desired time period (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).

-